

# A Researcher's Guide to the Cross-Reactivity of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of rapamycin and its analogs, commonly known as "rapalogs," focusing on their interactions with the primary cellular targets: FK506-binding protein 12 (FKBP12), mTOR Complex 1 (mTORC1), and mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

### Introduction

Rapamycin is a macrolide compound that, along with its analogs, exerts its biological effects by first forming a complex with the intracellular protein FKBP12.[1][2] This drug-protein complex then allosterically inhibits the serine/threonine kinase mTOR, primarily within the context of mTORC1.[1] First-generation rapalogs, such as everolimus and temsirolimus, were developed to improve upon the pharmacokinetic properties of rapamycin.[1] More recently, second-generation mTOR inhibitors have been developed as ATP-competitive inhibitors that can target both mTORC1 and mTORC2, offering a broader spectrum of activity. Understanding the specific binding affinities and inhibitory concentrations of these analogs is crucial for their application in targeted therapies.

# Comparative Analysis of Binding Affinities and Inhibitory Concentrations



The following tables summarize the binding affinities (Kd, Ki) and half-maximal inhibitory concentrations (IC50) of various rapamycin analogs for FKBP12, mTORC1, and mTORC2. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

## **First-Generation Rapamycin Analogs (Rapalogs)**

These analogs are allosteric inhibitors that primarily target mTORC1.

| Compound      | Target                      | Assay Type                                   | Value (nM)       | Reference |
|---------------|-----------------------------|----------------------------------------------|------------------|-----------|
| Rapamycin     | FKBP12                      | Isothermal<br>Titration<br>Calorimetry (ITC) | 0.24 (Kd)        | [3]       |
| Rapamycin     | FKBP12-FRB<br>(mTOR)        | Isothermal<br>Titration<br>Calorimetry (ITC) | 0.10 (Kd)        | [3]       |
| Rapamycin     | mTOR (in<br>HEK293 cells)   | Cellular Assay                               | ~0.1 (IC50)      | [4]       |
| Everolimus    | FKBP12                      | Cell-free Assay                              | 1.6 - 2.4 (IC50) | [4]       |
| Temsirolimus  | mTOR                        | Cell-free Assay                              | 1760 (IC50)      |           |
| Ridaforolimus | mTOR (in HT-<br>1080 cells) | Cellular Assay                               | 0.2 (IC50)       |           |
| Zotarolimus   | FKBP12                      | Cell-free Assay                              | 2.8 (IC50)       |           |

Note: Temsirolimus is a prodrug of rapamycin.

Cellular Proliferation IC50 Values for First-Generation Rapalogs:



| Compound     | Cell Line      | IC50 (nM) | Reference |
|--------------|----------------|-----------|-----------|
| Rapamycin    | Caki-2 (Renal) | 1.8 ± 0.5 | [1]       |
| Rapamycin    | 786-O (Renal)  | 2.5 ± 0.7 | [1]       |
| Rapamycin    | MCF-7 (Breast) | ~1-10     | [1]       |
| Everolimus   | Caki-2 (Renal) | 2.2 ± 0.6 | [1]       |
| Everolimus   | 786-O (Renal)  | 3.1 ± 0.9 | [1]       |
| Everolimus   | MCF-7 (Breast) | ~1-10     | [5]       |
| Temsirolimus | Caki-2 (Renal) | 2.9 ± 0.8 | [1]       |
| Temsirolimus | 786-O (Renal)  | 4.1 ± 1.1 | [1]       |

## **Second-Generation mTOR Inhibitors**

These are ATP-competitive inhibitors, many of which dually target mTORC1 and mTORC2.



| Compound                             | Target                     | Assay Type                | IC50 (nM)  | Reference |
|--------------------------------------|----------------------------|---------------------------|------------|-----------|
| Dual<br>mTORC1/mTOR<br>C2 Inhibitors |                            |                           |            |           |
| OSI-027                              | mTORC1                     | Biochemical<br>Assay      | 22         | [6][7][8] |
| mTORC2                               | Biochemical<br>Assay       | 65                        | [6][7][8]  |           |
| AZD8055                              | mTOR                       | Cell-free Kinase<br>Assay | 0.8        | [6][9]    |
| Vistusertib<br>(AZD2014)             | mTOR                       | Cell-free Kinase<br>Assay | 2.8        | [9]       |
| INK128<br>(Sapanisertib)             | mTOR                       | Cell-free Assay           | 1          | [10]      |
| PP242                                | mTORC1                     | Biochemical<br>Assay      | 8          | [6]       |
| mTORC2                               | Biochemical<br>Assay       | 80                        | [6]        |           |
| Torin 1                              | mTOR                       | In vitro Kinase<br>Assay  | 3          | [7]       |
| KU-0063794                           | mTOR                       | Cell-free Assay           | ~10        | [2][4]    |
| Dual PI3K/mTOR<br>Inhibitors         |                            |                           |            |           |
| BEZ235<br>(Dactolisib)               | -<br>PI3Kα/γ/δ/β /<br>mTOR | Cell-free Assay           | 4/5/7/75/6 | [4]       |
| GSK2126458<br>(Omipalisib)           | mTORC1/<br>mTORC2          | Cell-free Assay           | 0.18 / 0.3 | [4][10]   |

# **Signaling Pathways and Experimental Workflows**







To provide a comprehensive understanding of the cross-reactivity of rapamycin analogs, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for assessing inhibitor potency.



#### mTOR Signaling Pathway





#### Experimental Workflow for IC50 Determination



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. Advances in mTOR Inhibitors [bocsci.com]
- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mTOR Inhibitors at a Glance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to the Cross-Reactivity of Rapamycin Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557029#cross-reactivity-of-rapamycin-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com